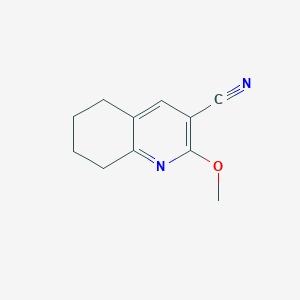

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

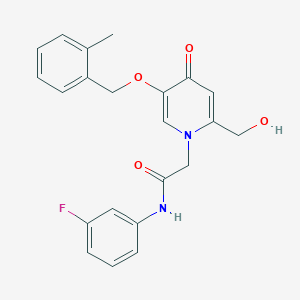

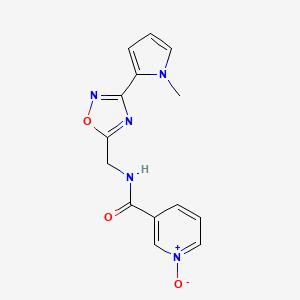

“2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound . It belongs to the class of quinoline derivatives . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, involves various synthetic routes due to its wide range of biological and pharmacological activities . The main methods for the synthesis of 2-(alkylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles are condensation of 1-morpholinocyclohexene with 2-cyano-2-[(hetaryl)-methylidene]thioacetamides (followed by alkylation with alkyl halides), condensation of 2-cyanothioacetamide with 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray structural analysis . The structure of similar compounds has been studied in detail .Chemical Reactions Analysis

The reactivity of quinoline derivatives towards various reagents has been studied . For example, compound 3 reacts with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques . For example, the IR spectrum can provide information about the functional groups present in the molecule .科学的研究の応用

Synthesis and Chemical Reactivity

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a derivative of 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile, has been synthesized and its reactivity with various compounds explored. This includes reactions with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate, highlighting its versatile reactivity in chemical synthesis (Elkholy & Morsy, 2006).

Computational Chemistry Studies

DFT computational studies have been conducted on tetrahydroquinoline-3-carbonitrile derivatives, demonstrating their potential for charge transfer in their molecular structures. This type of study is crucial for understanding the electronic properties of these compounds (Mohamed, Abdel-Latif & Ahmed, 2020).

Antimicrobial and Antifungal Properties

Certain derivatives of this compound exhibit antimicrobial and antifungal properties. This underscores its potential application in developing new antimicrobial agents (Gholap et al., 2007).

Catalytic Applications

Research has shown the use of bleaching earth clay as a recyclable and green catalyst for synthesizing tetrahydroquinoline-3-carbonitrile derivatives. This demonstrates the compound's role in green chemistry and environmentally friendly synthesis processes (Mogle et al., 2015).

Anti-Inflammatory Activity

Some derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory properties, indicating their relevance in pharmaceutical research (Abd El-Salam et al., 2009).

Chemically Functionalized Derivatives

The compound's derivatives have been developed as chemosensors for the selective identification of toxic ions, such as Pd2+ ions. These chemosensors have unique fluorescence turn-off performances, showcasing the compound's applicability in analytical chemistry (Shally et al., 2020).

作用機序

Safety and Hazards

将来の方向性

The future directions for the study of “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include the development of new synthetic routes, the discovery of new biological activities, and the design of new drugs based on the quinoline scaffold .

特性

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHAVDMNLYZWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[2-(3-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2918707.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)